2-(Hex-4-en-2-yl)pyridine

C–H activation regioselective alkylation rhodium catalysis

2-(Hex-4-en-2-yl)pyridine (CAS 1564095-66-4), systematically named 2-[(E)-hex-4-en-2-yl]pyridine, is a C11H15N alkyl-substituted pyridine derivative characterized by an internal alkenyl side chain at the 2-position of the pyridine ring. It is typically supplied as a 95% purity research-grade compound with a molecular weight of 161.24 g/mol, a predicted boiling point of 218.3±9.0 °C, and recommended long-term storage at 2–8 °C.

Molecular Formula C11H15N
Molecular Weight 161.248
CAS No. 1564095-66-4
Cat. No. B3011360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hex-4-en-2-yl)pyridine
CAS1564095-66-4
Molecular FormulaC11H15N
Molecular Weight161.248
Structural Identifiers
SMILESCC=CCC(C)C1=CC=CC=N1
InChIInChI=1S/C11H15N/c1-3-4-7-10(2)11-8-5-6-9-12-11/h3-6,8-10H,7H2,1-2H3/b4-3+
InChIKeyZFZMWEBEOFVNJL-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hex-4-en-2-yl)pyridine CAS 1564095-66-4: Chemical Identity and Procurement Baseline for Research-Use Pyridine Derivatives


2-(Hex-4-en-2-yl)pyridine (CAS 1564095-66-4), systematically named 2-[(E)-hex-4-en-2-yl]pyridine, is a C11H15N alkyl-substituted pyridine derivative characterized by an internal alkenyl side chain at the 2-position of the pyridine ring . It is typically supplied as a 95% purity research-grade compound with a molecular weight of 161.24 g/mol, a predicted boiling point of 218.3±9.0 °C, and recommended long-term storage at 2–8 °C . This compound belongs to the broader class of 2-alkenylpyridines, which have established utility as intermediates in asymmetric catalysis, organic synthesis, and medicinal chemistry programs [1].

Chemical Class
2-(E)-alkenylpyridine building block for asymmetric catalysis and C–H activation studies
Synthetic Utility
Internal alkene enables post-functionalization (hydrogenation, epoxidation, cross-metathesis) absent in saturated analogs
Procurement Note
Research-grade; cold-chain storage (2–8 °C) recommended due to alkenyl reactivity

Why 2-(Hex-4-en-2-yl)pyridine Cannot Be Simply Substituted with Other C11H15N Pyridine Isomers or 2-Alkylpyridines


Substitution of 2-(hex-4-en-2-yl)pyridine with generically similar C11H15N pyridine isomers (e.g., 3-(4-methyl-4-pentenyl)pyridine, 2-(hex-5-enyl)pyridine, or 2-pentylpyridine) is not chemically equivalent and will alter reaction outcomes in downstream applications [1]. The specific substitution pattern—an internal (E)-configured alkenyl chain at the 2-position—determines regioselectivity in metal-catalyzed transformations and influences steric and electronic parameters that govern catalyst performance [2]. Unlike terminal alkenyl analogs such as 2-vinylpyridine or 2-allylpyridine, the internal olefin and branched alkyl architecture of this compound confers distinct reactivity profiles in C–H activation and asymmetric allylation methodologies .

This Compound
2-(Hex-4-en-2-yl)pyridine
Internal (E)-alkenyl chain at the 2-position directs metal-catalyzed regioselectivity and provides a functional handle.
Potential Substitute
Terminal alkenyl analogs (e.g., 2-vinylpyridine)
Different olefin geometry alters C–H alkylation regiochemistry; reaction outcomes may not transfer directly.
This Compound
2-(Hex-4-en-2-yl)pyridine
Branched internal alkene offers steric and electronic tuning in catalytic asymmetric allylation.
Potential Substitute
Saturated 2-alkylpyridines (e.g., 2-pentylpyridine)
Lack the alkene functional handle; post-synthetic derivatization options are limited.
This Compound
2-(Hex-4-en-2-yl)pyridine
2-substitution pattern is essential for base-free C(sp3)–H allylation chemoselectivity.
Potential Substitute
3- or 4-substituted pyridine isomers
Regioisomeric shift may disrupt catalyst coordination and reactivity in methodology development.

Quantitative Differentiation Evidence for 2-(Hex-4-en-2-yl)pyridine (CAS 1564095-66-4) Versus Structural Analogs


Regiochemical Differentiation: Internal versus Terminal Alkenyl Reactivity in 2-Substituted Pyridines

The 2-substitution position is critical for directing metal-catalyzed transformations. In rhodium(I)-catalyzed alkylation studies with 2-vinylpyridine (terminal alkene), regioselective β-alkylation at the alkenic C–H bond occurs via an anti-Markownikoff pathway [1]. 2-(Prop-1-en-2-yl)pyridine, a branched internal alkene analog, undergoes alkylation in high yields with linear terminal alkenes, demonstrating that internal alkenyl substitution is tolerated and productive under these conditions [1]. While direct head-to-head data for 2-(hex-4-en-2-yl)pyridine are not available in the public domain, the (E)-hex-4-en-2-yl substituent represents a more sterically demanding internal alkene that may modulate reactivity relative to simpler 2-alkenylpyridines.

Regiochemical reactivity
Class-level inference
2-Alkenylpyridines undergo regioselective β-alkylation under Rh(I) catalysis; internal alkenes (e.g., 2-(prop-1-en-2-yl)pyridine) show high yields.
Reactivity pattern supports use in C–H activation studies.
Direct data for this compound not reported; inferred from analog behavior.
C–H activation regioselective alkylation rhodium catalysis

2-Position Substitution as a Critical Determinant for Asymmetric C(sp3)–H Allylation Selectivity

In palladium-catalyzed asymmetric side-chain C(α)-allylation of 2-alkylpyridines, the 2-substitution position enables chemoselective allylation of α-pyridyl C–H bonds without requiring an external base [1]. This catalytic system achieves high linear selectivities and enantioselectivities using chiral diamidophosphite monodentate ligands [1]. The base-free conditions are particularly advantageous for substrates containing α-carbonyl C–H bonds, which are more acidic than α-pyridyl C–H bonds, as they prevent competitive deprotonation [1]. While 2-(hex-4-en-2-yl)pyridine has not been explicitly evaluated in this specific catalytic system, its 2-alkyl substitution pattern places it within the substrate scope class for which this methodology was developed.

Asymmetric C(sp3)–H allylation
Class-level inference
2-Alkylpyridines achieve high linear and enantioselectivity in Pd-catalyzed, base-free α-allylation.
Positional requirement matches target compound; supports methodology development.
Not explicitly tested in this system; substrate scope inference.
asymmetric catalysis C–H allylation palladium catalysis

Relevance to Chiral 2-Alkylpyridine Synthesis via Nickel-Catalyzed Reductive Coupling

Recent advances in enantioconvergent reductive nickel catalysis have enabled access to chiral 2-alkylpyridines, a structural motif of high value in medicinal chemistry . This catalytic platform demonstrates that the 2-alkylpyridine framework is a privileged scaffold for asymmetric synthesis development . 2-(Hex-4-en-2-yl)pyridine, bearing an alkenyl side chain, represents a distinct subtype within this class: the internal alkene functionality offers a synthetic handle for further derivatization (e.g., hydrogenation, epoxidation, or cross-metathesis) that is not available with saturated 2-alkylpyridine analogs.

Chiral building block potential
Class-level inference
Enantioconvergent Ni catalysis accesses chiral 2-alkylpyridines; internal alkene allows further derivatization.
Alkenyl handle enables downstream functionalization missing in saturated analogs.
Source not provided; verify with primary literature.
nickel catalysis enantioconvergent synthesis reductive coupling

Industrial-Scale Synthesis Relevance via Solid-Base Catalyzed Alkenylation

U.S. Patent 6,008,364 describes a process for producing alkenyl-substituted pyridine derivatives via reaction of an α-alkylpyridine with a conjugated diene over a solid base catalyst (e.g., alkali-metal-treated metal oxides) [1]. The catalyst loading of 0.05–30% by weight relative to alkylpyridine enables scalable production [1]. 2-(Hex-4-en-2-yl)pyridine could theoretically be accessed via this methodology using 2-ethylpyridine and a suitable conjugated diene, though this specific transformation is not exemplified. The heterogeneous catalyst approach offers advantages in catalyst recovery and reuse compared to homogeneous transition-metal systems, reducing metal contamination in the final product.

Scalable synthesis route
Class-level inference
Solid-base catalyzed alkenylation of α-alkylpyridines (patented method). Catalyst loading 0.05–30 wt% enables heterogeneous recovery.
Potential lower metal contamination vs. homogeneous catalysis.
Specific transformation not exemplified; feasibility review recommended.
heterogeneous catalysis alkenylpyridine synthesis process chemistry

Physicochemical Differentiation: Predicted pKa and Boiling Point

2-(Hex-4-en-2-yl)pyridine exhibits a predicted pKa of 5.53±0.19 and a predicted boiling point of 218.3±9.0 °C . These values reflect the combined influence of the pyridine nitrogen basicity and the hydrophobic, electron-donating alkenyl substituent. The predicted pKa of 5.53 is slightly lower than that of unsubstituted pyridine (pKa ≈ 5.23), consistent with the electron-donating effect of the 2-alkyl group. The boiling point (218.3 °C) places this compound in a volatility range suitable for vacuum distillation purification, distinguishing it from lower-molecular-weight 2-alkylpyridines such as 2-ethylpyridine (bp ~149 °C).

Predicted physicochemicals
Cross-study comparable
pKa 5.53±0.19; bp 218.3±9.0 °C
Supports vacuum distillation purification; basicity aligns with 2-alkylpyridine class.
ACD/Labs predicted values; experimental confirmation advised.
physicochemical properties pKa boiling point

Commercial Purity Specification and Storage Requirements

Commercial suppliers including Sigma-Aldrich (via AA Blocks) and AKSci specify a minimum purity of 95% for 2-(hex-4-en-2-yl)pyridine, with recommended long-term storage at 2–8 °C . This purity grade is appropriate for research-scale synthetic applications as a building block or intermediate. The refrigerated storage recommendation (2–8 °C) reflects the compound's alkenyl functionality, which may be susceptible to thermal degradation or polymerization upon prolonged storage at ambient temperature. In contrast, saturated 2-alkylpyridine analogs (e.g., 2-pentylpyridine) typically do not require refrigerated storage.

Purity & storage
Direct head-to-head
This compound: ≥95% purity, store at 2–8 °C. Saturated 2-alkylpyridines: ambient storage acceptable.
Cold-chain logistics may be required; not interchangeable with ambient-stored analogs.
Commercial supplier specifications; verify COA for lot-specific requirements.
purity specification storage conditions quality control

Optimal Research and Industrial Application Scenarios for 2-(Hex-4-en-2-yl)pyridine (CAS 1564095-66-4) Based on Evidence


Scaffold for Asymmetric C–H Functionalization Methodology Development

As a 2-alkylpyridine derivative, this compound is suitable for development and optimization of asymmetric C–H allylation methodologies using palladium, nickel, or rhodium catalytic systems [1]. The internal alkenyl side chain provides a distinct steric and electronic environment for evaluating catalyst scope and selectivity, as demonstrated in class-level studies of 2-alkylpyridines [2].

Chiral Building Block Precursor via Reductive Cross-Coupling

The compound can serve as a substrate or precursor in enantioconvergent reductive nickel catalysis, enabling access to chiral 2-alkylpyridine derivatives of pharmaceutical relevance . The internal alkene functionality provides a handle for subsequent functionalization (hydrogenation, epoxidation, cross-metathesis) that is absent in saturated analogs.

Reference Compound for C11H15N Pyridine Isomer Characterization Studies

2-(Hex-4-en-2-yl)pyridine is one of several C11H15N pyridine constitutional isomers, including 3-(4-methyl-4-pentenyl)pyridine, 2-(hex-5-enyl)pyridine, and 3-(cyclopentylmethyl)pyridine. Its specific substitution pattern (2-position, internal (E)-alkenyl, branched methyl) makes it a distinct reference material for analytical method development, structure-activity relationship studies, and isomeric purity assessments.

Internal Alkene-Containing Ligand or Ligand Precursor Synthesis

The 2-pyridyl group combined with an internal alkenyl chain makes this compound a candidate for preparing nitrogen-based ligands for transition-metal catalysis. The (E)-configured alkene can participate in coordination chemistry or serve as an attachment point for further ligand elaboration, distinguishing it from saturated 2-alkylpyridines and terminal alkenyl analogs such as 2-vinylpyridine.

Application
Selection Property
Validation Focus
Asymmetric C–H activation methodology
2-alkylpyridine substitution pattern; internal alkene steric/electronic profile
Catalyst scope and enantioselectivity assessment
Chiral building block precursor synthesis
Internal alkene functional handle for post-coupling modification
Reactivity in enantioconvergent reductive cross-coupling
C11H15N pyridine isomer reference standard
Unique (E)-hex-4-en-2-yl substitution at 2-position
Isomeric purity and analytical method specificity
N-donor ligand or ligand precursor design
2-pyridyl internal alkene coordination scaffold
Ligand efficacy in transition-metal-catalyzed transformations

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